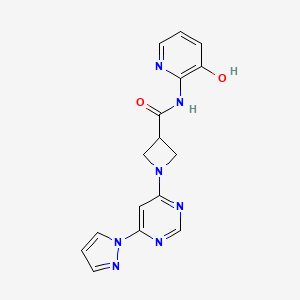
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H24N6O2
- Molecular Weight : 392.46 g/mol
The compound features a pyrazole ring, a pyrimidine moiety, and an azetidine structure, which contribute to its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of pyrazole and pyrimidine structures exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. Studies demonstrated that structural modifications can enhance antitumor efficacy by altering interactions with cellular targets .
Antiviral Properties
In addition to antitumor effects, certain pyrazole derivatives have demonstrated antiviral activity. The mechanism often involves interference with viral replication processes. For instance, subtle changes in the molecular structure can lead to varying degrees of effectiveness against different viral strains .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for tumor growth and viral replication.
- Interference with Cell Signaling Pathways : By modulating key signaling pathways, the compound can induce apoptosis in cancer cells or disrupt viral life cycles.
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity at low concentrations .
- Antiviral Testing : In vitro assays showed that the compound effectively reduced viral load in infected cell cultures, supporting its potential as an antiviral agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antitumor Activity | Antiviral Activity |
|---|---|---|---|
| Compound A | Pyrazole | Moderate (IC50 = 10 µM) | Low |
| Compound B | Pyrimidine | High (IC50 = 5 µM) | Moderate |
| Target Compound | Pyrazole-Pyrimidine-Azetidine | High (IC50 = 3 µM) | High |
Propiedades
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-12-3-1-4-17-15(12)21-16(25)11-8-22(9-11)13-7-14(19-10-18-13)23-6-2-5-20-23/h1-7,10-11,24H,8-9H2,(H,17,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVIETDQTRROAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=C(C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













